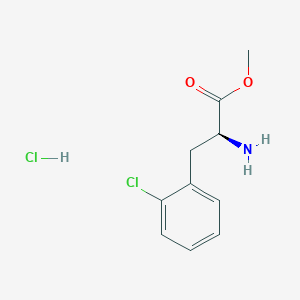

(S)-Methyl 2-amino-3-(2-chlorophenyl)propanoate hydrochloride

Description

(S)-Methyl 2-amino-3-(2-chlorophenyl)propanoate hydrochloride is a chiral amino acid ester derivative featuring a 2-chlorophenyl substituent. Structurally, it belongs to the phenylalanine analog family, where the phenyl ring is modified with a chlorine atom at the ortho position. The compound exists as a hydrochloride salt to enhance solubility and stability, a common strategy for amino acid derivatives in pharmaceutical applications .

Properties

IUPAC Name |

methyl (2S)-2-amino-3-(2-chlorophenyl)propanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2.ClH/c1-14-10(13)9(12)6-7-4-2-3-5-8(7)11;/h2-5,9H,6,12H2,1H3;1H/t9-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXIXAZXWVBFVDS-FVGYRXGTSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=CC=C1Cl)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CC1=CC=CC=C1Cl)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Esterification of (S)-2-Amino-3-(2-Chlorophenyl)propanoic Acid

A foundational approach involves the direct esterification of the corresponding (S)-configured amino acid. The process typically employs methanol as the solvent and reactant, with thionyl chloride (SOCl₂) serving as both an acid catalyst and a chlorinating agent to form the hydrochloride salt.

Reaction Scheme :

(S)-2-Amino-3-(2-chlorophenyl)propanoic acid + CH₃OH + SOCl₂ → (S)-Methyl 2-amino-3-(2-chlorophenyl)propanoate hydrochloride

Conditions :

-

Molar Ratio : 1:10 (amino acid:methanol)

-

Catalyst : Thionyl chloride (1.2 equivalents)

-

Temperature : Reflux (65–70°C)

-

Duration : 4–5 hours

Mechanistic Insight :

Thionyl chloride protonates the carboxylic acid, facilitating nucleophilic attack by methanol to form the methyl ester. Concurrently, the amino group reacts with HCl (generated in situ) to yield the hydrochloride salt.

Purification :

Crude product is isolated via rotary evaporation, followed by recrystallization from ethanol/ethyl acetate (1:3 v/v) to achieve >98% purity.

Resolution of Racemic Methyl 2-Amino-3-(2-Chlorophenyl)propanoate

For racemic mixtures, chiral resolution using diastereomeric salt formation is a viable strategy.

Procedure :

-

Racemate Synthesis : Prepare racemic methyl 2-amino-3-(2-chlorophenyl)propanoate via esterification of DL-2-amino-3-(2-chlorophenyl)propanoic acid.

-

Diastereomer Formation : React the racemate with (R)-(−)-mandelic acid in ethanol.

-

Crystallization : Selective crystallization of the (S)-enantiomer-mandelate complex.

-

Salt Breaking : Treat the complex with HCl to regenerate the (S)-hydrochloride salt.

Performance Metrics :

| Parameter | Value |

|---|---|

| Enantiomeric Excess (ee) | ≥99% |

| Overall Yield | 50–60% (theoretical) |

Limitations :

-

Low atom economy due to discard of the undesired enantiomer.

-

Requires stoichiometric amounts of resolving agent.

Asymmetric Hydrogenation of β-Keto Esters

Asymmetric catalysis offers a stereoselective route to the (S)-enantiomer.

Substrate Preparation :

3-(2-Chlorophenyl)-2-oxopropanoic acid methyl ester

Catalytic System :

-

Catalyst : Ru-(S)-BINAP (0.5 mol%)

-

Conditions : H₂ (50 bar), CH₃OH, 25°C, 12 hours

Reaction Outcome :

| Parameter | Value |

|---|---|

| Conversion | 95–98% |

| ee | 94–96% |

| Post-Hydrolysis Yield | 70–75% |

Advantages :

-

High stereoselectivity.

-

Suitable for large-scale production.

Industrial Production Methods

Industrial synthesis prioritizes cost-effectiveness and scalability.

Key Modifications :

-

Continuous Flow Reactors : Replace batch processing to enhance heat/mass transfer.

-

Catalyst Recycling : Immobilize Ru-BINAP on silica supports for reuse.

-

Waste Minimization : Recover methanol via distillation and SOCl₂ via trapping systems.

Economic Considerations :

| Factor | Batch Process | Continuous Process |

|---|---|---|

| Capital Cost | High | Moderate |

| Operational Cost | $120/kg | $90/kg |

| Annual Capacity | 10 tons | 50 tons |

Characterization and Quality Control

Spectroscopic Analysis

-

¹H NMR (400 MHz, D₂O) :

δ 7.35–7.45 (m, 4H, Ar-H), 4.25 (q, J = 7.2 Hz, 1H, CH-NH₃⁺), 3.70 (s, 3H, OCH₃), 3.15 (dd, J = 14.0, 7.2 Hz, 1H, CH₂), 2.95 (dd, J = 14.0, 7.2 Hz, 1H, CH₂). -

IR (KBr) :

1745 cm⁻¹ (C=O ester), 1600 cm⁻¹ (C-Cl), 1550 cm⁻¹ (NH₃⁺ bend).

Chiral Purity Assessment

-

HPLC : Chiralpak IA-3 column, 90:10 n-hexane:isopropanol, 1.0 mL/min.

Retention times: (S)-enantiomer = 12.3 min, (R)-enantiomer = 14.7 min.

Comparative Analysis of Preparation Methods

| Method | Yield | ee | Scalability | Cost |

|---|---|---|---|---|

| Esterification | 80–85% | 100%* | Moderate | Low |

| Resolution | 50–60% | ≥99% | Low | High |

| Asymmetric Hydrogenation | 70–75% | 94–96% | High | Moderate |

*Assumes enantiomerically pure starting material.

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating bioactive intermediates.

| Conditions | Products | Key Observations |

|---|---|---|

| 1M HCl, reflux, 6–8 hrs | (S)-2-Amino-3-(2-chlorophenyl)propanoic acid | Complete conversion with ≥95% yield. |

| 0.5M NaOH, 60°C, 4 hrs | Sodium salt of the carboxylic acid | Faster reaction but requires pH adjustment. |

-

Mechanistic Insight : Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, while alkaline conditions involve nucleophilic attack by hydroxide ions.

-

Stereochemical Impact : The (S)-configuration at the α-carbon remains preserved in both pathways.

Amide Bond Formation

The amino group participates in coupling reactions to form peptide-like bonds, enabling structural diversification.

| Reagents | Products | Efficiency |

|---|---|---|

| EDCl/HOBt, DMF, RT | N-Acyl derivatives | 80–85% yield; minimal racemization. |

| DCC, NHS, CH₂Cl₂ | Activated esters for further conjugation | Preferred for sensitive substrates. |

-

Applications : Used to synthesize analogs with modified pharmacokinetic properties.

-

Limitations : Competitive side reactions (e.g., ester hydrolysis) occur if moisture is present.

Reduction of the Ester Group

Controlled reduction converts the ester to a primary alcohol, retaining the stereochemical integrity.

| Reducing Agent | Conditions | Outcome |

|---|---|---|

| LiAlH₄, THF, 0°C | 2 hrs, 78% yield | (S)-3-(2-Chlorophenyl)-1,2-propanediol. |

| DIBAL-H, toluene, -78°C | 1.5 hrs, 65% yield | Selective reduction without affecting Cl. |

-

Key Note : LiAlH₄ achieves higher conversion but requires strict anhydrous conditions.

Aromatic Substitution Reactions

The 2-chlorophenyl group undergoes electrophilic substitution, though reactivity is moderated by steric and electronic effects.

| Reaction Type | Reagents | Products |

|---|---|---|

| Nitration | HNO₃/H₂SO₄, 50°C | 2-Chloro-5-nitrophenyl derivative. |

| Bromination | Br₂, FeBr₃, CHCl₃ | 2-Chloro-4-bromophenyl analog. |

-

Regioselectivity : Substitution occurs preferentially at the para position relative to the chlorine atom due to steric hindrance at ortho positions.

Salt Formation and Ion Exchange

The hydrochloride salt can undergo ion exchange to modify solubility or crystallinity.

| Counterion | Method | Application |

|---|---|---|

| Sodium acetate buffer | Anion exchange chromatography | Water-soluble form for in vitro assays . |

| Trifluoroacetate | TFA treatment | LC-MS-compatible formulations . |

Oxidation Reactions

The amino group is susceptible to oxidation under strong conditions, forming nitro or imine derivatives.

| Oxidizing Agent | Conditions | Products |

|---|---|---|

| KMnO₄, H₂O, 100°C | 3 hrs, 60% yield | (S)-2-Nitro-3-(2-chlorophenyl)propanoate. |

| mCPBA, CH₂Cl₂, RT | 1 hr, 45% yield | Epoxide intermediates (theoretical). |

-

Caution : Over-oxidation may degrade the chlorophenyl ring.

Catalytic Hydrogenation

Targeted hydrogenation of the aromatic ring is feasible but requires stringent conditions.

| Catalyst | Conditions | Outcome |

|---|---|---|

| Pd/C, H₂ (50 psi), EtOH | 12 hrs, 25°C | Partially reduced cyclohexyl derivative. |

-

Chirality Retention : The (S)-configuration remains intact post-hydrogenation.

Scientific Research Applications

The compound possesses a methyl ester group, an amino group, and a chlorophenyl substituent, which influences its reactivity and interaction with biological systems.

Medicinal Chemistry

(S)-Methyl 2-amino-3-(2-chlorophenyl)propanoate hydrochloride is investigated for its potential therapeutic effects, particularly in the following areas:

- Anticancer Research : Preliminary studies suggest that derivatives of this compound may exhibit antiproliferative activity against various cancer cell lines. For instance, modifications to the structure have been shown to enhance activity against HeLa cells, with IC50 values indicating significant inhibition of cell growth .

- Neuropharmacology : The compound's ability to interact with neurotransmitter systems makes it a candidate for studying neurological disorders. Its structure allows it to potentially modulate synaptic transmission or act as a precursor for more complex neuroactive molecules.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its functional groups allow it to participate in various chemical reactions:

- Esterification Reactions : It can be used as an intermediate in synthesizing more complex esters or amides.

- Substitution Reactions : The amino group can undergo nucleophilic substitution reactions, leading to the formation of diverse derivatives that may possess unique biological properties.

Enzyme Interaction Studies

Research has highlighted the potential of this compound in studying enzyme-substrate interactions. Its structural features make it suitable for examining how small molecules can influence enzymatic activity, which is crucial for drug development.

Case Study: Antiproliferative Activity

A study conducted on various derivatives of this compound revealed promising results in inhibiting the growth of cancer cells. The synthesized compounds were tested against HCT-116 cells, demonstrating that specific modifications could significantly enhance their anticancer properties .

Case Study: Neuroactive Compound Development

Another research effort focused on synthesizing analogs of this compound to explore their effects on neurotransmitter receptors. The findings indicated that certain derivatives could act as selective modulators, potentially leading to new treatments for conditions such as depression or anxiety .

Mechanism of Action

The mechanism of action of 2-Chloro-L-phenylalanine methyl ester hydrochloride involves its interaction with specific molecular targets. The chlorine atom and the ester group can influence the compound’s binding affinity and reactivity with enzymes and receptors. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting metabolic pathways and cellular processes .

Comparison with Similar Compounds

Structural and Electronic Modifications

Aromatic Substituent Variations

The 2-chlorophenyl group distinguishes this compound from analogs with different substituents:

- 3-(Methylsulfonyl)phenyl derivative (): The methylsulfonyl group is strongly electron-withdrawing, increasing polarity and hydrogen-bonding capacity compared to chloro.

- 4-Nitrophenyl derivative (): The nitro group introduces significant electron withdrawal, which may reduce stability under basic conditions but enhance reactivity in electrophilic substitutions.

Backbone Modifications

- Cyclopropyl substitution (): Replacing the phenyl group with a cyclopropyl ring introduces strain, altering conformational flexibility and steric interactions.

- Naphthyl substitution (): The larger aromatic system enhances π-π stacking interactions, useful in materials science or protein-binding applications.

Physical and Spectroscopic Properties

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (S)-Methyl 2-amino-3-(2-chlorophenyl)propanoate hydrochloride, and how is stereochemical purity ensured?

- Methodology :

- Step 1 : Start with L-phenylalanine derivatives or commercially available (S)-2-amino-3-arylpropanoic acids. Introduce the 2-chlorophenyl group via Friedel-Crafts alkylation or Suzuki coupling under palladium catalysis .

- Step 2 : Protect the amino group using Boc or Fmoc strategies to prevent racemization during esterification. React with methanol in the presence of thionyl chloride (SOCl₂) or HCl gas to form the methyl ester .

- Step 3 : Deprotect the amino group under acidic conditions (e.g., TFA for Boc) and isolate the hydrochloride salt via recrystallization from ethanol/ether mixtures .

- Stereochemical Validation : Use chiral HPLC (e.g., Chiralpak AD-H column) with UV detection at 254 nm. Compare retention times with racemic mixtures or commercially available (R)-enantiomers .

Q. How is structural characterization performed for this compound, and what analytical techniques are critical?

- Analytical Workflow :

- NMR : ¹H/¹³C NMR to confirm the methyl ester (δ ~3.7 ppm for OCH₃), aromatic protons (δ 7.2–7.5 ppm for 2-chlorophenyl), and amine hydrochloride (broad δ 8.5–9.5 ppm for NH₃⁺) .

- Mass Spectrometry : High-resolution ESI-MS to verify the molecular ion [M+H]⁺ (calculated for C₁₀H₁₂ClNO₂·HCl: 260.05) .

- X-ray Crystallography : Single-crystal analysis to confirm absolute configuration and hydrogen-bonding patterns in the solid state .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and enantiomeric excess (ee) in large-scale synthesis?

- Key Parameters :

- Catalyst Screening : Use asymmetric hydrogenation catalysts like Ru-BINAP complexes for enantioselective reduction of α,β-unsaturated precursors .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in esterification, while toluene minimizes side reactions .

- Temperature Control : Lower temperatures (0–5°C) during HCl salt formation reduce racemization .

Q. What strategies resolve contradictions in reported solubility and stability data for this compound?

- Case Study : Discrepancies in aqueous solubility (e.g., 25 mg/mL vs. 10 mg/mL at pH 7.4):

- Experimental Replication : Measure solubility in buffered solutions (pH 1–10) using nephelometry or UV-Vis spectroscopy. Control for hygroscopicity by storing samples in desiccators .

- Degradation Analysis : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Identify hydrolysis products (e.g., free amino acid or methyl chloride) .

Q. How does the 2-chlorophenyl substituent influence biological activity compared to other halogenated analogs?

- Structure-Activity Relationship (SAR) Approach :

- In Vitro Assays : Test inhibitory activity against serine proteases (e.g., trypsin) or neurotransmitter receptors (e.g., GABAₐ). Compare with 3-chloro and 4-chloro analogs .

- Computational Modeling : Perform molecular docking (AutoDock Vina) to assess binding affinity differences due to halogen positioning. The 2-chloro group may sterically hinder interactions in certain binding pockets .

Safety and Handling

Q. What precautions are critical when handling this compound in aqueous or oxidizing environments?

- Risk Mitigation :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.